Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate
Description
Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of nitro and methyl groups on the pyrazole ring, along with the isoxazole moiety, makes this compound particularly interesting for various scientific applications.
Properties
IUPAC Name |
ethyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5/c1-5-21-13(18)11-10(9(4)22-15-11)6-16-8(3)12(17(19)20)7(2)14-16/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPBKHARPLEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by nitration to introduce the nitro group. The isoxazole ring can be constructed through a cyclization reaction involving hydroxylamine and a suitable precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or isoxazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the isoxazole ring play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Known for its antiviral activity.
Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Exhibits significant antiviral properties.
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another compound with antiviral activity.
Uniqueness: Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 4-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H23N5O5S
- Molecular Weight : 409.5 g/mol
The structure includes a pyrazole ring, an isoxazole moiety, and an ethyl ester functional group, contributing to its diverse biological activities.
This compound has been shown to interact with various biological targets:
- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on several enzymes, including:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, outperforming standard antibiotics in some cases. For instance:
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Target/Effect | IC50/Other Metrics |
|---|---|---|
| Enzyme Inhibition | DHFR | IC50 = 0.24 μM |
| PDE3A | IC50 = 2.34 μM | |
| PDE3B | IC50 = 14.54 μM | |
| Antibacterial Activity | Staphylococcus aureus | MIC < standard antibiotics |
| Escherichia coli | MIC < standard antibiotics | |
| Antidiabetic Activity | Various models | Moderate efficacy noted |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study evaluated the compound's effects on cancer cell lines (e.g., HT-29 and PC-3), revealing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Antidiabetic Properties : In vivo studies demonstrated moderate antidiabetic activity, with one derivative showing a maximum effect of 51.84% compared to Rosiglitazone's 58.78% .
- Toxicity Studies : Toxicity assessments in Swiss albino mice indicated that the compound was non-toxic at doses up to 100 mg/kg over a period of 28 days, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
